molecular formula C8H14N2O2 B12874353 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol

Cat. No.: B12874353
M. Wt: 170.21 g/mol
InChI Key: QQBRMIMLWUCRCK-UHFFFAOYSA-N
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Description

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine, and the ethanol group can be added via a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are advantageous due to their eco-friendly nature and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like dimethylamine and other amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the isoxazole ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol is unique due to the presence of the dimethylamino and ethanol groups, which may enhance its solubility and biological activity compared to other isoxazole derivatives.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanol

InChI

InChI=1S/C8H14N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4,6,11H,5H2,1-3H3

InChI Key

QQBRMIMLWUCRCK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)CN(C)C)O

Origin of Product

United States

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